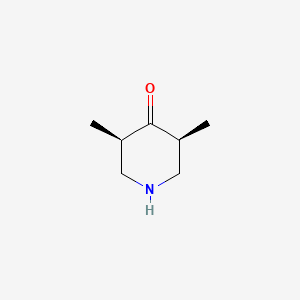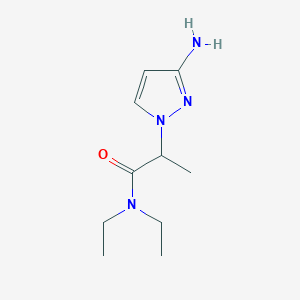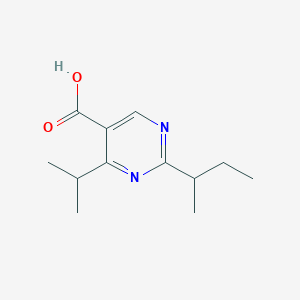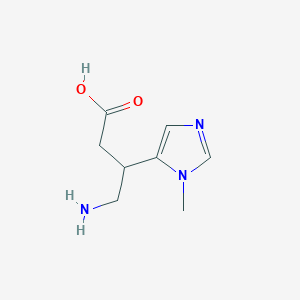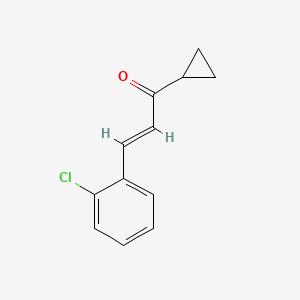
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopropylprop-2-en-1-one moiety
Preparation Methods
The synthesis of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one can be compared with similar compounds such as:
(2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid: This compound has a similar chlorophenyl group but differs in the presence of a phenyl group and a carboxylic acid moiety.
(2E)-3-(2-chlorophenyl)prop-2-enal: This compound has a similar chlorophenyl group but differs in the presence of an aldehyde group. The uniqueness of this compound lies in its cyclopropylprop-2-en-1-one structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+ |
InChI Key |
JPWHQTRJTXBIDR-BQYQJAHWSA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


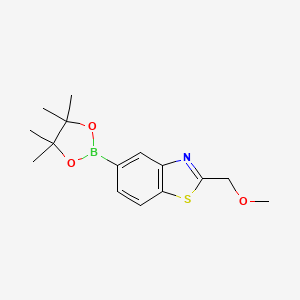
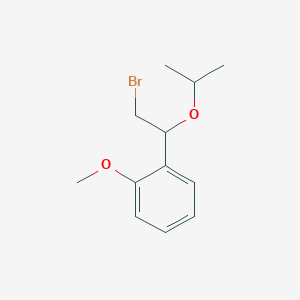
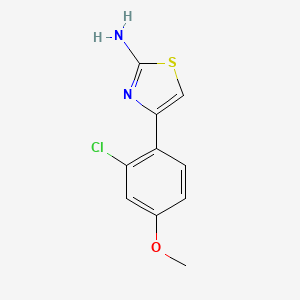
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
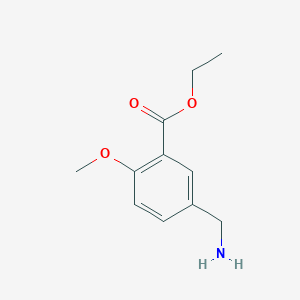
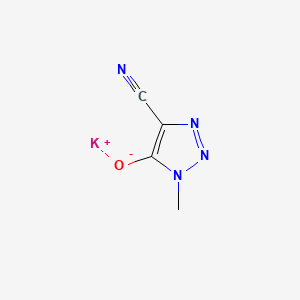
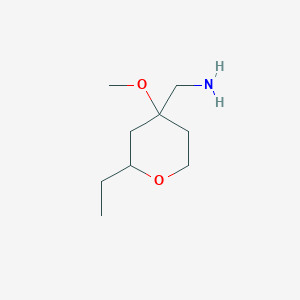
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)


